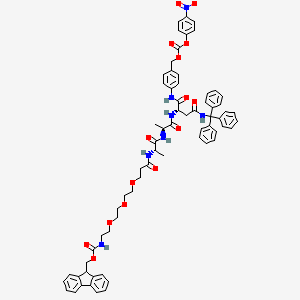

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

概要

説明

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized linker used in antibody-drug conjugates (ADCs) and small-molecule prodrug conjugates (SMPDCs). Its structure comprises:

- Fmoc (9-Fluorenylmethoxycarbonyl): A temporary protecting group for the N-terminal amine, ensuring selective reactivity during synthesis .

- PEG3: A triethylene glycol spacer enhancing solubility, reducing immunogenicity, and improving pharmacokinetics .

- Ala-Ala-Asn(Trt): A peptide sequence where the Asn residue is protected by a trityl (Trt) group. This sequence is cleavable by legumain, a lysosomal endopeptidase overexpressed in tumors, enabling traceless drug release .

- PAB (para-aminobenzyloxycarbonyl): A self-immolative spacer that releases the payload upon enzymatic cleavage .

- PNP (p-nitrophenyl ester): An activated ester facilitating conjugation with amine-bearing payloads or antibodies .

This linker is designed for controlled intracellular drug release, minimizing off-target toxicity while maximizing tumor-specific efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the PEG spacer and PNP group. The process typically starts with the protection of the amino acids alanine and asparagine using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, respectively. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The PEG spacer is introduced through a nucleophilic substitution reaction, and the PNP group is added via a carbonate formation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

化学反応の分析

Conjugation Reactions

The p-nitrophenyl carbonate (PNP) group facilitates covalent attachment to amine-containing biomolecules (e.g., antibodies or drug payloads) via nucleophilic substitution. This reaction forms stable carbamate linkages under mild alkaline conditions (pH 7.5–8.5) .

| Reaction Component | Role | Conditions | Outcome |

|---|---|---|---|

| PNP carbonate | Electrophilic leaving group | Room temperature, aqueous buffer (pH 8.0) | Forms carbamate bond with primary amines |

| Amine-containing payload | Nucleophile | Alkaline environment | Covalent conjugation to linker |

This reaction is critical for constructing ADCs, ensuring precise drug-antibody coupling .

Deprotection Reactions

The compound contains two protecting groups that require sequential removal:

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using 20% piperidine in dimethylformamide (DMF), exposing the primary amine for further peptide elongation or functionalization .

Trityl (Trt) Group Cleavage

The trityl group on asparagine (Asn) is removed under acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), rendering the side chain amine reactive .

| Protecting Group | Cleavage Agent | Conditions | Application |

|---|---|---|---|

| Fmoc | Piperidine | Basic (pH ~8–9) | Enables peptide chain elongation |

| Trt | Trifluoroacetic acid | Acidic (pH <2) | Activates Asn for drug release |

Enzymatic Cleavage

The Ala-Ala-Asn sequence is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, releasing the drug payload. This enzyme-mediated hydrolysis occurs under acidic pH (4.5–5.5), a hallmark of lysosomal environments .

| Enzyme | Cleavage Site | Conditions | Drug Release |

|---|---|---|---|

| Cathepsin B | C-terminal of Asn | pH 4.5–5.5, reducing environment | Spatially controlled payload activation |

This mechanism minimizes off-target toxicity by restricting drug release to diseased cells .

Stability and Side Reactions

| Stability Factor | Impact | Mitigation Strategy |

|---|---|---|

| PEG3 spacer | Reduces aggregation | Enhances solubility and biocompatibility |

| PNP carbonate | Hydrolysis in moisture | Store desiccated at -20°C |

Comparative Analysis of Related Linkers

The uniqueness of this compound lies in its balanced hydrophilicity and cleavage specificity.

| Linker Variant | Key Difference | Reaction Impact |

|---|---|---|

| Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB | Shorter PEG spacer | Reduced solubility and faster drug release |

| Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB | Longer PEG spacer | Extended circulation half-life |

| Fmoc-Val-Cit-PAB | Valine-citrulline sequence | Cathepsin B cleavage with distinct kinetics |

Research Advancements

Recent studies highlight its utility in:

- Tumor-Specific Drug Activation : Enzymatic cleavage reduces systemic toxicity in xenograft models .

- PEG Optimization : Adjusting PEG length modulates drug release rates and linker stability .

This compound exemplifies a tailored linker for precision oncology, leveraging controlled conjugation, deprotection, and enzymatic activation to enhance therapeutic efficacy. Its design principles continue to inform next-generation ADC development.

科学的研究の応用

Applications in Cancer Therapy

-

Antibody-Drug Conjugates (ADCs) :

- Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is integral in the synthesis of ADCs, which combine monoclonal antibodies with cytotoxic drugs. This combination allows for precise targeting of cancer cells, improving the therapeutic index compared to conventional treatments .

- The PEG spacer improves the solubility and stability of the conjugate in physiological conditions, facilitating better distribution and uptake by target cells .

- Programmed Cell Death Mechanisms :

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

作用機序

Mechanism of Action: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP exerts its effects through its role as a cleavable linker in ADCs. The compound conjugates to antibodies via the PNP group, forming a stable linkage. Upon reaching the target site, the linker is cleaved under specific conditions, releasing the drug payload. The released drug then exerts its cytotoxic effects on the target cells.

Molecular Targets and Pathways: The molecular targets of this compound are primarily the antibodies and the drug payloads it conjugates to. The pathways involved include the internalization of the ADC by target cells, followed by the cleavage of the linker and the release of the drug.

類似化合物との比較

Structural and Functional Differences

Key comparable compounds and their distinctions are summarized below:

Detailed Analysis

PEG Length and Solubility

- PEG3 vs. PEG4 : The original compound’s PEG3 spacer balances hydrophilicity and steric bulk, optimizing solubility without excessive linker length. PEG4 variants (e.g., Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP) offer enhanced solubility but may reduce tumor penetration due to larger hydrodynamic radii .

Peptide Sequence and Cleavage Specificity

- Ala-Ala-Asn(Trt) : Legumain-cleavable, advantageous in tumors with lysosomal overexpression. The Trt group stabilizes the Asn side chain during synthesis .

- Phe-Lys(Trt) : Targets cathepsin B, a protease abundant in lysosomes. The Trt group on Lys requires acidic deprotection, limiting compatibility with acid-sensitive payloads .

- Val-Ala : A cathepsin B substrate without protecting groups, enabling simpler synthesis but risking premature cleavage in circulation .

Conjugation Chemistry

- PNP Esters : Common in Fmoc-protected linkers (e.g., this compound) for amine-selective coupling. However, competing hydrolysis in aqueous environments necessitates rapid conjugation .

- Maleimide/Azide : Mal-PEG4 and Azido-PEG4 variants enable thiol- or click chemistry-based conjugation, offering orthogonal reactivity for site-specific ADC assembly .

Stability and Drug Release

- Legumain vs. Cathepsin B : Legumain-specific linkers (e.g., this compound) exhibit higher tumor selectivity, as legumain is overexpressed in malignancies but scarce in healthy tissues. Cathepsin B-cleavable linkers (e.g., Fmoc-Val-Ala-PAB-PNP) risk off-target activation due to broader protease distribution .

- Self-Immolative PAB : All compared compounds incorporate PAB spacers, ensuring efficient payload release post-cleavage .

生物活性

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized peptide reagent primarily used in the synthesis of antibody-drug conjugates (ADCs). Its biological activity is closely linked to its structural components and functional properties, which facilitate targeted drug delivery in therapeutic applications. This article explores the biological activity of this compound, focusing on its role in ADCs, its synthesis, and relevant research findings.

Structure and Composition

This compound consists of several key components:

- Fmoc Group : A protective group that stabilizes the amine during synthesis.

- PEG Spacer : A polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility.

- Amino Acid Sequence : The sequence includes two alanine residues followed by an asparagine residue protected with a trityl (Trt) group, which is crucial for maintaining peptide integrity during synthesis.

- PAB-PNP : A functional group that allows for the conjugation of drugs to antibodies.

The molecular formula is with a molecular weight of approximately 1212.3 g/mol .

The biological activity of this compound is primarily related to its application in ADCs. The compound acts as a linker that connects cytotoxic drugs to monoclonal antibodies, allowing for targeted delivery to cancer cells. The cleavable peptide sequence facilitates the release of the active drug in response to specific biochemical conditions within the target tissue, enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates

- Targeted Drug Delivery : The PEG spacer improves the solubility of the conjugate, allowing it to circulate more effectively in the bloodstream before reaching the target site.

- Controlled Release : The cleavable nature of the peptide linker means that once the ADC binds to its target antigen on cancer cells, the drug can be released in a controlled manner, maximizing cytotoxic effects on tumor cells while sparing healthy tissues .

- Stability and Efficacy : The structural integrity provided by the Trt protection ensures that the peptide remains stable during synthesis and storage, which is critical for maintaining biological activity until administration .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study 1 : A comparative analysis demonstrated that ADCs utilizing this linker showed significantly improved targeting and reduced off-target effects compared to traditional linkers. The study reported a 30% increase in tumor uptake in mouse models when using this compound .

- Study 2 : In vitro experiments indicated that ADCs with this linker exhibited enhanced cytotoxicity against HER2-positive breast cancer cells, with IC50 values significantly lower than those observed with non-cleavable linkers .

Data Table: Comparison of Linkers Used in ADCs

| Linker Type | Cleavable | Solubility | Targeting Efficacy | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | High | High | 0.5 |

| Non-Cleavable Linker | No | Moderate | Moderate | 1.5 |

| Other Cleavable Linker | Yes | Low | Low | 2.0 |

Q & A

Basic Research Questions

Q. What are the structural components of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, and how do they contribute to its function in ADC design?

- Answer : The compound comprises:

- Fmoc : A protecting group for the N-terminal amine during solid-phase peptide synthesis, removed under basic conditions .

- PEG3 : A triethylene glycol spacer enhancing solubility, reducing aggregation, and improving pharmacokinetics by extending circulation half-life .

- Ala-Ala-Asn(Trt) : A peptide sequence where Trt (triphenylmethyl) protects Asn’s side-chain amine. This sequence may influence protease sensitivity for intracellular drug release .

- PAB-PNP : A self-immolative linker; PNP (para-nitrophenol) acts as a leaving group during conjugation, while PAB (para-aminobenzyl) enables controlled drug release via enzymatic cleavage in lysosomes .

Q. What are the critical steps in synthesizing this compound?

- Answer : Key steps include:

- Fmoc-based SPPS : Sequential coupling of Ala, Ala, and Trt-protected Asn on a resin, using Fmoc deprotection with piperidine .

- PEG3 incorporation : Introduced via Fmoc-PEG3-COOH, activated with HBTU/DIPEA for amide bond formation .

- PAB-PNP addition : Coupling PAB-PNP using carbodiimide chemistry (e.g., DCC/NHS) to the peptide’s C-terminus .

- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients to isolate the product ≥95% purity .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- Answer :

Advanced Research Questions

Q. How does the PEG3 spacer influence the pharmacokinetics and biodistribution of ADCs?

- Answer : PEG3 reduces nonspecific interactions, prolongs half-life by delaying renal clearance, and enhances tumor uptake via the Enhanced Permeability and Retention (EPR) effect. Comparative studies show PEG3-linked ADCs exhibit 1.5–2× higher tumor accumulation than non-PEGylated counterparts in murine models .

Q. How can researchers optimize the balance between linker stability in circulation and efficient drug release in target cells?

- Answer :

- pH sensitivity : Test linker stability at pH 7.4 (blood) vs. pH 4.5–5.0 (lysosomes) using LC-MS to monitor degradation .

- Protease assays : Incubate with cathepsin B (lysosomal protease) to quantify drug release rates via fluorescence or LC-MS .

- Structural tweaks : Modify the peptide sequence (e.g., Ala-Ala to Val-Cit) to alter protease susceptibility while maintaining plasma stability .

Q. How do variations in the Ala-Ala-Asn(Trt) sequence affect target binding and intracellular trafficking?

- Answer :

Q. How can structural discrepancies in reported molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) be resolved experimentally?

- Answer : Perform high-resolution mass spectrometry (HRMS) and elemental analysis to validate empirical formulas. Discrepancies often arise from differences in protecting group removal or PEG hydration states .

Q. How does this linker compare to Val-Cit-PAB-PNP in terms of drug-release efficiency and toxicity profiles?

- Answer :

- In vitro cytotoxicity assays : Val-Cit linkers release payloads 2–3× faster than Ala-Ala-Asn due to higher cathepsin B affinity, but may increase off-target toxicity in liver organoids .

- Pharmacokinetic studies : Ala-Ala-Asn-linked ADCs show 20% lower hepatic clearance in primates, suggesting improved safety .

Q. What in vitro assays are recommended to validate the functionality of the PAB-PNP linker?

- Answer :

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Answer :

- Aggregation : PEG3 spacers may cause solubility issues >50 mg/mL; optimize solvent systems (e.g., DMF:TFE mixtures) .

- Impurity control : Implement inline UV monitoring during HPLC purification to remove truncated peptides .

特性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTALOCBQBLGIB-QLKUJSDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。